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Compound of Interest

Compound Name: 3,8-Dimethylquinoxalin-6-amine

Cat. No.: B008788

Disclaimer: Extensive searches for "3,8-Dimethylquinoxalin-6-amine” in prominent chemical
databases and the scientific literature did not yield a specific CAS number, molecular formula,
or any associated experimental data. This suggests that this particular isomer may be a novel
compound, is not well-characterized, or the nomenclature is non-standard. This guide will
therefore focus on the available technical information for two closely related and scientifically
documented positional isomers: 3,7-Dimethylquinoxalin-6-amine and 2,3-Dimethylquinoxalin-6-

amine.

This in-depth technical guide is intended for researchers, scientists, and drug development
professionals. It provides a comprehensive overview of the chemical identity, and available
data on these quinoxaline derivatives.

Chemical Identity and Properties

The fundamental chemical information for the two documented isomers of dimethylquinoxalin-
6-amine is summarized below. Both isomers share the same molecular formula and molecular
weight, differing only in the positions of the methyl groups on the quinoxaline core.
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Molecular Weight (
Compound Name CAS Number Molecular Formula Imol )
g/mo

3,7-
Dimethylquinoxalin-6- 122457-29-8 C10H11Ns 173.21

amine

2,3-
Dimethylquinoxalin-6- 7576-88-7 C10H11Ns 173.21

amine

Synthesis and Methodologies

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry, with
the most common method being the condensation of an aromatic o-diamine with a 1,2-
dicarbonyl compound.[1]

General Synthesis of 2,3-Disubstituted Quinoxalin-6-
amines

A general and robust method for the synthesis of 2,3-disubstituted quinoxalin-6-amine analogs
involves a two-step process starting from a commercially available nitro-substituted o-
phenylenediamine.[2]

Experimental Protocol:
o Step 1: Synthesis of 2,3-Disubstituted-6-nitroquinoxalines

o A mixture of 4-nitro-1,2-phenylenediamine and a 1,2-dicarbonyl compound (e.g., 2,3-
butanedione for the synthesis of 2,3-dimethyl-6-nitroquinoxaline) is refluxed in ethanol for
36-48 hours.[2]

o The reaction progress is monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is cooled, and the precipitated product is collected
by filtration, washed with cold ethanol, and dried.
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e Step 2: Reduction to 2,3-Disubstituted Quinoxalin-6-amines

o

The synthesized 2,3-disubstituted-6-nitroquinoxaline is dissolved in ethanol.

[¢]

A catalytic amount of palladium on carbon (Pd/C, 10%) is added to the solution.

[¢]

The mixture is subjected to hydrogenation (Hz) at room temperature for 6-8 hours.[2]

[e]

The catalyst is removed by filtration through a pad of Celite.

o

The filtrate is concentrated under reduced pressure to yield the desired 2,3-disubstituted
quinoxalin-6-amine.[2]

This synthetic workflow is depicted in the diagram below.

General Synthesis of 2,3-Disubstituted Quinoxalin-6-amines
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Caption: Synthetic workflow for 2,3-disubstituted quinoxalin-6-amines.

Biological Activity and Potential Applications

Quinoxaline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to
their presence in a wide range of biologically active compounds.[2] While specific data for 3,7-
dimethylquinoxalin-6-amine is scarce, research on 2,3-substituted quinoxalin-6-amine analogs
has revealed promising antiproliferative activity against various cancer cell lines.[2]
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A study by Chen et al. (2011) involved the synthesis of a library of 2,3-substituted quinoxalin-6-
amine analogs and their screening for growth inhibitory effects. This research identified
compounds with low micromolar potency against a panel of cancer cell lines, including those
for lung, pancreatic, colon, breast, prostate, ovarian, and bone cancer.[2][3] The mechanism of
action for some of these active compounds was found to involve the activation of caspases 3/7,
cleavage of PARP, and Mcl-1 dependent apoptosis.[2]

The logical workflow for the screening and evaluation of these compounds is illustrated below.

Workflow for Biological Evaluation of Quinoxalin-6-amine Analogs

(Synthesized Quinoxalin-6-amine Librar;) (Panel of Cancer Cell Lines)

Identification of Active Compounds

I
|
|
Inactive

v

Gurther Optimizatior)

(Apoptosis Inductior)

Click to download full resolution via product page

Caption: Screening workflow for quinoxalin-6-amine analogs.

Conclusion
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While direct experimental data for 3,8-dimethylquinoxalin-6-amine remains elusive, the
available information on its isomers, 3,7-dimethylquinoxalin-6-amine and 2,3-
dimethylquinoxalin-6-amine, provides a valuable starting point for researchers. The established
synthetic routes for the quinoxaline core, coupled with the demonstrated biological potential of
2,3-disubstituted quinoxalin-6-amines as antiproliferative agents, highlight the importance of
this class of compounds in drug discovery and development. Further research is warranted to
synthesize and characterize the 3,8-isomer to fully understand the structure-activity
relationships within this family of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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